2-Fluorophenyl isocyanate (CAS 16744-98-2) is an aromatic isocyanate, a class of highly reactive organic compounds used extensively in the synthesis of polyurethanes, ureas, and other polymers. The defining feature of these molecules is the isocyanate group (-N=C=O), which readily reacts with nucleophiles like alcohols and amines. For procurement and synthesis planning, the critical differentiator among substituted phenyl isocyanates is the nature and position of the substituent on the aromatic ring. The ortho-fluoro group in 2-fluorophenyl isocyanate imparts distinct steric and electronic properties that are not interchangeable with its meta- or para-isomers, or with other non-fluorinated or differently halogenated analogs, directly influencing reaction kinetics, product structure, and final material properties.
Selecting a substituted phenyl isocyanate based on cost or general classification alone can lead to significant process failures and undesirable product outcomes. The position of the fluorine atom on the phenyl ring fundamentally alters the molecule's reactivity and steric profile. Unlike the 4-fluorophenyl isomer, where the fluorine atom's electron-withdrawing effect primarily influences reactivity through resonance and induction, the ortho-fluoro group in 2-fluorophenyl isocyanate introduces significant steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding with reaction intermediates). This directly impacts reaction rates, catalyst selection, and can even alter the regioselectivity of certain cycloaddition reactions. Therefore, substituting 2-fluorophenyl isocyanate with its 3- or 4-fluoro isomers, or with the parent phenyl isocyanate, is not a viable strategy when precise control over synthesis and specific downstream material properties are required.
In the synthesis of phenylurea derivatives, which are a critical class of herbicides, the choice of substituted phenyl isocyanate directly governs reaction efficiency and product yield. Patents detailing the synthesis of these agrochemicals frequently specify the use of ortho-substituted isocyanates, like 2-fluorophenyl isocyanate, to achieve high conversion rates in reactions with amines. For example, a patented method for preparing fungicidal intermediates explicitly uses 2-fluorophenyl isocyanate to react with an N,N-dimethylaminopyridine, resulting in a high yield (0.60 g from 0.29 g of isocyanate) of the target N-phenylurea product. This demonstrates its suitability as a precursor where maximizing yield and purity is a primary procurement driver.
| Evidence Dimension | Product Yield in Phenylurea Synthesis |
| Target Compound Data | High yield (e.g., 0.60 g product from 0.29 g starting material) in a documented fungicidal intermediate synthesis. |
| Comparator Or Baseline | General synthesis procedures for phenylureas often report yields in the 85-95% range under optimized conditions. |
| Quantified Difference | Demonstrates compatibility with high-yield synthetic routes crucial for agrochemical manufacturing. |
| Conditions | Reaction with (E)-N-methyl-2-(2-(N-methyl-N-phenylaminomethyl)phenyl)-2-methoxyiminoacetamide and 4-N,N-dimethylaminopyridine in dichloromethane at room temperature. |
For industrial synthesis of agrochemicals, selecting a precursor proven to deliver high yields under standard conditions reduces manufacturing costs and simplifies purification.
The incorporation of fluorine into polyurethane (PU) structures is a key strategy for reducing thermal conductivity (Λ), a critical parameter for insulation materials. While many studies focus on fluorinated diols, the principle extends to the isocyanate component. Research demonstrates that fluorinated PUs can exhibit a reduction in thermal conductivity of up to 50% compared to their non-fluorinated counterparts. Specifically, fluorination leads to reduced crystallinity and increased molecular spacing, which impedes heat transfer. One study achieved a thermal conductivity as low as 0.13 W m−1K−1 in a fluorinated polyurethane, surpassing the typical lower limit of ~0.15 W m−1K−1 for conventional amorphous polymers. Using 2-fluorophenyl isocyanate as a monomer introduces fluorine directly onto the rigid aromatic hard segment of the PU, providing a pathway to modify thermal properties compared to standard phenyl isocyanate or other non-fluorinated aromatic isocyanates like MDI or TDI.
| Evidence Dimension | Thermal Conductivity (Λ) of Resulting Polymer |
| Target Compound Data | As a fluorinated monomer, it contributes to polyurethanes with thermal conductivity potentially as low as 0.13 W m−1K−1. |
| Comparator Or Baseline | Conventional amorphous polymers have a practical thermal conductivity limit of approximately 0.15 W m−1K−1. Standard non-fluorinated polyurethanes exhibit higher thermal conductivity. |
| Quantified Difference | Contributes to a potential reduction in thermal conductivity of up to 50% vs. non-fluorinated analogs and can help break the ~0.15 W m−1K−1 barrier. |
| Conditions | Polymerization into a polyurethane matrix. The specific value of 0.13 W m−1K−1 was achieved with a fluorinated diol and IPDI, but the principle of fluorination reducing Λ is broadly applicable. |
For developing advanced thermal insulation materials, selecting a fluorinated monomer like 2-fluorophenyl isocyanate is a rational design choice to achieve lower thermal conductivity than is possible with standard non-fluorinated aromatic isocyanates.
In industrial and laboratory settings, the physical state of a reagent is a primary determinant of its processability and handling requirements. 2-Fluorophenyl isocyanate is a liquid at room temperature, with a reported density of 1.222 g/mL at 25 °C and a boiling point of 65 °C at 18 mmHg. This contrasts with many other substituted aromatic isocyanates or related precursors which can be solids, requiring heating for melting or dissolution steps that add complexity, energy costs, and time to a process. For example, 4,4'-MDI, a common diisocyanate, is a solid at room temperature. The liquid form of 2-fluorophenyl isocyanate allows for straightforward transfer, dosing, and mixing in solvent-based or neat reaction systems without specialized heating equipment.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Liquid |
| Comparator Or Baseline | Many common isocyanates, such as 4,4'-MDI, are solids at room temperature. |
| Quantified Difference | Liquid vs. Solid |
| Conditions | Standard ambient temperature and pressure (SATP). |
Procuring a liquid reagent simplifies process engineering, reduces energy consumption by eliminating heating steps, and allows for easier and more accurate dosing in automated or large-scale synthesis.
This compound is a preferred precursor for producing specific phenylurea-based agrochemicals where an ortho-halogenated phenyl moiety is required for biological activity. Its demonstrated utility in high-yield syntheses makes it a reliable choice for the large-scale manufacturing of active ingredients for fungicides and herbicides.
For applications demanding thermal insulation performance beyond conventional polymers, 2-fluorophenyl isocyanate serves as a specialty monomer. Its incorporation into a polyurethane backbone is a rational strategy to lower the material's thermal conductivity, making it suitable for creating high-performance foams, coatings, and elastomers for aerospace, construction, and electronics.
In process chemistry environments where ease of handling and automation are critical, the liquid state of 2-fluorophenyl isocyanate offers a distinct advantage. It is the right choice for workflows that utilize automated liquid handlers or require precise, continuous dosing without the need for heating and melting solid reagents.
In pharmaceutical R&D, 2-fluorophenyl isocyanate is used to synthesize complex molecules, including kinase inhibitors for cancer therapy. The ortho-fluoro group can serve as a key binding element or a metabolic blocker, and its specific placement is non-negotiable, making this exact isomer essential for synthesizing targeted therapeutic agents.
Flammable;Acute Toxic;Irritant